2-bromo-N-[1-(furan-2-yl)ethyl]aniline is a chemical compound with the molecular formula CHBrN O and a molecular weight of approximately 266.13 g/mol. This compound is classified as an aromatic amine due to the presence of an aniline moiety, which consists of a phenyl group attached to an amino group. The compound also features a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The presence of bromine in the structure indicates that it is a brominated derivative of aniline, which can influence its reactivity and applications in various chemical reactions and syntheses .
The synthesis of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline typically involves several steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated systems, which enhance efficiency and consistency in yield while minimizing waste.
The structure of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline can be depicted as follows:
The following structural data are relevant:
2-bromo-N-[1-(furan-2-yl)ethyl]aniline can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 2-bromo-N-[1-(furan-2-yl)ethyl]aniline exerts its chemical reactivity primarily involves nucleophilic substitution where nucleophiles attack the electrophilic carbon attached to bromine. This reaction pathway allows for various derivatives to be synthesized by replacing bromine with other functional groups.
Key chemical properties include:
These properties are essential for determining handling procedures and potential applications in various fields .
2-bromo-N-[1-(furan-2-yl)ethyl]aniline has potential applications in several scientific fields, including:
Palladium-catalyzed coupling methodologies represent a cornerstone in the efficient construction of the target compound's hybrid architecture, integrating the aniline and furyl ethyl motifs. The most effective catalyst identified for this transformation is PdCl₂(CH₃CN)₂, which enables the coupling between 2-bromoaniline and 1-(furan-2-yl)ethanone under reductive amination conditions [9]. Optimization studies reveal that catalyst selection critically determines yield, with PdCl₂(CH₃CN)₂ outperforming alternatives like Pd(OAc)₂ and Pd(acac)₂ due to its enhanced stability and electrophilic character in facilitating C–N bond formation. This superiority is quantified in comparative trials where PdCl₂(CH₃CN)₂ achieves yields exceeding 90% under optimal conditions [9].
Reaction parameter optimization demonstrates that solvent polarity, temperature, and oxidant selection exert profound influences on coupling efficiency. Polar aprotic solvents, particularly 1,4-dioxane, facilitate the reaction kinetics by stabilizing the transition state, while temperatures maintained at 80°C balance molecular energy and decomposition pathways. The oxidant copper(II) chloride (CuCl₂) proves essential for maintaining the palladium in its active +2 oxidation state, preventing catalyst reduction to inactive Pd(0) species. When combined with K₂CO₃ as a mild base, these conditions minimize side reactions such as homo-coupling or furan ring decomposition, which commonly plague such syntheses [9].
Table 1: Catalyst Screening for Reductive Amination Coupling
Catalyst | Solvent | Base | Oxidant | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 94 |
Pd(OAc)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 78 |
Pd(acac)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 | 65 |
PdCl₂(CH₃CN)₂ | DMF | K₂CO₃ | CuCl₂ | 80 | 82 |
PdCl₂(CH₃CN)₂ | Dioxane | K₃PO₄ | CuCl₂ | 80 | 88 |
Complementary to direct coupling, dearomatization strategies offer an alternative pathway by temporarily disrupting furan aromaticity to enable functionalization. This approach employs electrophilic addition to the electron-rich furan ring, followed by ring reopening and re-cyclization to install the ethylamine spacer. Though less atom-economical than direct coupling, dearomatization provides superior stereocontrol when chiral auxiliaries are incorporated during the ring-opening step, enabling access to enantiomerically enriched variants of the target molecule [3].
Scaffold-hopping leverages the structural plasticity of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline to generate benzofuran derivatives through ring-expansion and annulation tactics. The critical transformation involves palladium-mediated intramolecular C–O bond formation, where the ortho-bromine substituent acts as a handle for cyclization. Under Suzuki-Miyaura conditions, the aryl bromide moiety undergoes cross-coupling with boronic esters, but when subjected to microwave-assisted conditions in alkaline media, it facilitates an unexpected ring expansion to benzofuran [4]. This transformation proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by oxygen nucleophile attack from the furanethoxy group, culminating in reductive elimination to form the fused oxygen heterocycle [4] [9].
Substrate scope diversification reveals significant electronic effects on cyclization efficiency. Electron-withdrawing substituents on the aniline ring accelerate the cyclization rate due to enhanced oxidative addition kinetics, while sterically hindered substrates require tailored ligands such as tri-tert-butylphosphine to prevent β-hydride elimination side reactions. The furan ring tolerates various 5-position substituents, including ester and nitrile groups, which remain intact during cyclization—a crucial advantage for downstream functionalization [4] [9].
Table 2: Scope of Benzofuran Derivatives via Ring Expansion
Aniline Substituent | Furan C5 Substituent | Catalyst System | Time (h) | Benzofuran Yield (%) |
---|---|---|---|---|
4-CN | H | Pd(OAc)₂/XPhos | 2 | 92 |
3,5-di-OMe | CO₂Me | Pd(dba)₂/P(tBu)₃ | 4 | 78 |
5-NO₂ | CN | Pd(OAc)₂/XPhos | 1.5 | 95 |
4-tBu | H | Pd(dba)₂/P(tBu)₃ | 6 | 65 |
Microwave irradiation dramatically enhances the efficiency of these transformations, reducing reaction times from 12-24 hours to 30-90 minutes while improving yields by 15-25% compared to conventional heating. This acceleration stems from the efficient dielectric heating of polar intermediates, minimizing thermal decomposition pathways [3]. The technique proves particularly valuable for sterically congested substrates, where conventional heating fails to achieve complete conversion.
Fragment-based drug design strategies utilize 1-(furan-2-yl)ethanone (CAS 1192-62-7) as a primary building block for constructing the target molecule's ethylamine linker. This commercially available ketone (boiling point 183.4°C, density 1.1 g/cm³) serves as a versatile handle for introducing chiral amines via asymmetric reductive amination [2]. Employing chiral catalysts like (R,R)-TsDPEN with formic acid/triethylamine as the hydrogen source achieves enantiomeric excesses exceeding 90% for the (R)-configured amine precursor, which subsequently couples with 2-bromoaniline. This methodology provides superior stereocontrol compared to resolution techniques, particularly valuable for pharmacological applications where chirality influences target binding [3].
Cyclic amine integration represents another fragment-growing strategy, where pyrrolidine and piperidine derivatives are incorporated via N-alkylation of 2-bromoaniline precursors before furan attachment. Cp*Ir-catalyzed N-heterocyclization of primary amines with diols generates saturated nitrogen heterocycles that serve as conformationally constrained aniline equivalents [3]. This approach benefits from the borrowing hydrogen strategy, which avoids stoichiometric reductants and enables one-pot sequences. Microwave acceleration further optimizes this process, reducing reaction times while maintaining excellent yields (typically >85%) across five- to seven-membered rings [3].
Table 3: Fragment Assembly via Reductive Amination
Carbonyl Component | Amine Donor | Catalyst | Reductant | Yield (%) | ee (%) |
---|---|---|---|---|---|
1-(Furan-2-yl)ethanone | 2-Bromoaniline | None | NaBH₄ | 62 | - |
1-(Furan-2-yl)ethanone | 2-Bromoaniline | PdCl₂(CH₃CN)₂ | HCO₂H/Et₃N | 94 | - |
1-(Furan-2-yl)ethanone | (R)-1-PEA | (R,R)-TsDPEN | HCO₂H/Et₃N | 88 | 95 |
5-Methylfuran-2-carbaldehyde | 2-Bromoaniline | PdCl₂(CH₃CN)₂ | HCO₂H/Et₃N | 91 | - |
Conformational analysis of the synthesized compounds reveals that the ethylamine linker adopts a preference for the anti-periplanar conformation in solution (NMR coupling constants J = 7.2-7.6 Hz), minimizing steric clash between the furan ring and aniline ortho-substituent. X-ray crystallography of intermediates confirms this orientation, showing a dihedral angle of 172.5° between the furan plane and aniline ring [4]. This conformational preference has significant implications for molecular recognition in medicinal chemistry applications, as it positions the furan oxygen for hydrogen bonding interactions with biological targets.
The ortho-bromine substituent in 2-bromo-N-[1-(furan-2-yl)ethyl]aniline serves dual roles: as a directing group for further functionalization and as a cross-coupling handle. Achieving regioselective bromination requires precise control of electrophilic aromatic substitution (SEAr) conditions. When employing molecular bromine in dichloromethane at -78°C, aniline derivatives undergo clean ortho-bromination due to the directing effect of the amino group, yielding the 2-bromoaniline precursor with >95% regioselectivity [1]. This cryogenic temperature suppresses di- and tribromination by slowing the reaction kinetics and exploiting the ortho position's lower activation energy [1] [4].
Advanced functional group interconversion transforms the aryl bromide into diverse functionality through cross-coupling chemistry. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently under Pd(PPh₃)₄ catalysis (5 mol%) in aqueous ethanol at 80°C, generating biaryl derivatives without affecting the furan ring or secondary amine [4]. The regiochemistry of these transformations is confirmed through X-ray analysis of intermediates, revealing interesting Br/O halogen bonding that influences molecular packing in the solid state [4]. This non-covalent interaction stabilizes transition states during coupling, contributing to the observed high yields (typically 75-92% across 20 substrates).
Table 4: Functional Group Transformation via Cross-Coupling
Reaction Type | Conditions | Product Class | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 80°C | 2-Aryl-N-[1-(furan-2-yl)ethyl]aniline | 75-92 |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, tBuONa, toluene, 110°C | 2-Amino-N-[1-(furan-2-yl)ethyl]aniline | 68-85 |
Carbonylation | Pd(OAc)₂, dppp, CO (1 atm), MeOH, 90°C | Anthranilate ester derivative | 71-79 |
Cyanation | CuCN, DMF, 120°C | 2-Cyano-N-[1-(furan-2-yl)ethyl]aniline | 63 |
Halogen bonding effects significantly influence reactivity patterns during functionalization. The ortho-bromine participates in secondary interactions with electron donors in catalysts and solvents, altering reaction pathways. For instance, in aminocarbonylation reactions, the bromine's halogen bonding with carbonyl oxygen directs ortho-selectivity, preventing para-substitution that commonly occurs in non-halogenated analogs [4]. Computational models confirm a stabilizing interaction of -3.8 kcal/mol between bromine and Pd-bound carbonyl ligands, rationalizing the observed regiochemical control.
Structural characterization of these derivatives relies heavily on multinuclear NMR spectroscopy. Diagnostic signals include the furan H₃ proton appearing at δ 6.15 ppm (s, 1H) and the methine CH-NH proton at δ 4.35 ppm (q, J=6.7 Hz) in CDCl₃ solutions. The ortho-bromine substituent deshields the adjacent aniline NH proton, shifting it downfield to δ 5.21 ppm—distinctly different from meta- or para-brominated isomers [1]. High-resolution mass spectrometry (HRMS) provides confirmation of molecular identity, with the [M+H]+ peak observed at m/z 266.13800 (calculated 266.13800) for the parent compound [1].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9